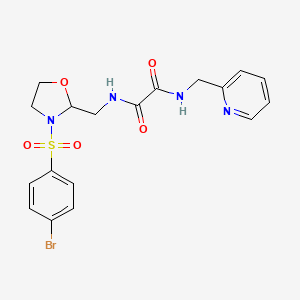

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

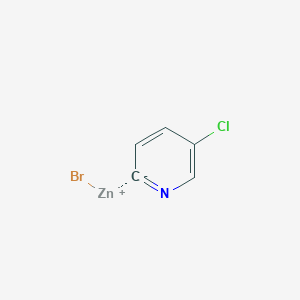

This compound is an oxalamide derivative, which contains a pyridin-2-ylmethyl group and a 3-((4-bromophenyl)sulfonyl)oxazolidin-2-ylmethyl group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O) functional group. They are used in various fields, including medicinal chemistry, due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate oxazolidine and pyridine derivatives. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxalamide group, a pyridine ring, an oxazolidine ring, and a 4-bromophenylsulfonyl group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxalamide group, the pyridine ring, and the oxazolidine ring. The bromophenylsulfonyl group could potentially act as a leaving group in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially influence its solubility and stability .Applications De Recherche Scientifique

Cu-Catalyzed N-Arylation of Oxazolidinones

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide, as a part of the oxazolidinone family, benefits from Cu-catalyzed N-arylation processes. Bhunia, De, and Ma (2022) demonstrated that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) promotes Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides efficiently at room temperature. This process exhibits excellent chemoselectivity between aryl iodides and bromides and is tolerant of a wide range of functional groups, producing diverse N-arylated products (Subhajit Bhunia, Subhadip De, & D. Ma, 2022).

Safer Synthesis of Nonsymmetrical Sulfamides

Borghese et al. (2006) reported a safer and more convenient method for synthesizing sulfamides using N-substituted oxazolidin-2-one derivatives. This methodology represents a significant improvement over traditional methods involving hazardous reagents, offering a safer alternative for large-scale sulfamide synthesis (A. Borghese, L. Antoine, J. V. Hoeck, et al., 2006).

Novel ALS Inhibitors Synthesis

Ren et al. (2000) explored the synthesis of novel ALS inhibitors, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides. Their work contributes to understanding the structure-activity relationships of sulfonylurea and related compounds, providing a basis for developing effective herbicidal agents (Tianrui Ren, Hongwu Yang, Xu Gao, et al., 2000).

Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives

El-Sayed (2006) investigated the synthesis and biological activity of 1,2,4-triazole derivatives, finding them effective as antimicrobial agents and surface-active agents. This research underscores the versatility of oxazolidinone derivatives in developing compounds with significant biological activities (R. El-Sayed, 2006).

Large-Scale Synthesis of Oxazolidinone Antibacterial Candidates

Yang et al. (2014) developed an environmentally friendly, cost-effective route for large-scale preparation of novel oxazolidinone antibacterial candidates. Their work emphasizes the scalability and efficiency of synthesizing complex oxazolidinone derivatives for pharmaceutical applications (Tao Yang, Jiaxuan Chen, Yiwei Fu, et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O5S/c19-13-4-6-15(7-5-13)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-14-3-1-2-8-20-14/h1-8,16H,9-12H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKVTBXEZJQASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)

![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)

![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)

![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2981458.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)